2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a synthetic compound belonging to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The 4-methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a base.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Use of Catalysts: Catalysts such as palladium or nickel may be used to enhance reaction rates.
Solvent Selection: Solvents like dichloromethane or toluene are commonly used to dissolve reactants and facilitate reactions.
Purification Techniques: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors with bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, microbial growth, and cancer cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in regulating immune responses and cell survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide: Used in the treatment of respiratory conditions.
Uniqueness
2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its benzimidazole core, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows for versatile applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H25N3O2/c1-18(2)28(20-9-5-4-6-10-20)24(29)17-27-23-12-8-7-11-22(23)26-25(27)19-13-15-21(30-3)16-14-19/h4-16,18H,17H2,1-3H3 |
InChI Key |
BNYMCYLKBAFLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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